molecular formula C16H15BrO2 B3278493 (E)-2-bromo-1,3-dimethoxy-5-styrylbenzene CAS No. 678986-74-8

(E)-2-bromo-1,3-dimethoxy-5-styrylbenzene

Cat. No.: B3278493
CAS No.: 678986-74-8
M. Wt: 319.19 g/mol
InChI Key: FSAQXUUAFIIOCB-CMDGGOBGSA-N
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Description

(E)-2-bromo-1,3-dimethoxy-5-styrylbenzene is an organic compound characterized by the presence of a bromine atom, two methoxy groups, and a styryl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-bromo-1,3-dimethoxy-5-styrylbenzene typically involves the bromination of 1,3-dimethoxybenzene followed by a Heck reaction to introduce the styryl group. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The Heck reaction involves the coupling of the brominated intermediate with styrene in the presence of a palladium catalyst and a base such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-2-bromo-1,3-dimethoxy-5-styrylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Products may include 2-bromo-1,3-dimethoxy-5-formylbenzene or 2-bromo-1,3-dimethoxy-5-carboxybenzene.

    Reduction: The major product is 1,3-dimethoxy-5-styrylbenzene.

    Substitution: Products depend on the nucleophile used, such as 2-amino-1,3-dimethoxy-5-styrylbenzene or 2-thio-1,3-dimethoxy-5-styrylbenzene.

Scientific Research Applications

(E)-2-bromo-1,3-dimethoxy-5-styrylbenzene has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-bromo-1,3-dimethoxy-5-styrylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which influence the compound’s binding affinity and specificity. The styryl group can also engage in π-π interactions with aromatic residues in proteins, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-bromo-1,3-dimethoxy-4-styrylbenzene
  • (E)-2-bromo-1,3-dimethoxy-6-styrylbenzene
  • (E)-2-chloro-1,3-dimethoxy-5-styrylbenzene

Uniqueness

(E)-2-bromo-1,3-dimethoxy-5-styrylbenzene is unique due to the specific positioning of the bromine atom and methoxy groups on the benzene ring, which influences its reactivity and interaction with other molecules. The presence of the styryl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-bromo-1,3-dimethoxy-5-[(E)-2-phenylethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-18-14-10-13(11-15(19-2)16(14)17)9-8-12-6-4-3-5-7-12/h3-11H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAQXUUAFIIOCB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1Br)OC)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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